
(RhCl(MeCN)2(PPP))(OTf)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (RhCl(MeCN)2(PPP))(OTf)2 is a rhodium-based coordination complex. Rhodium complexes are known for their catalytic properties and are widely used in various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation. The presence of ligands such as acetonitrile (MeCN) and triphenylphosphine (PPP) in the complex can significantly influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl(MeCN)2(PPP))(OTf)2 typically involves the reaction of a rhodium precursor, such as rhodium chloride, with acetonitrile and triphenylphosphine in the presence of a triflate source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The general reaction scheme can be represented as follows:
[ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2\text{MeCN} + \text{PPP} + 2\text{OTf}^- \rightarrow (\text{RhCl}(\text{MeCN})_2(\text{PPP}))(\text{OTf})_2 ]
Industrial Production Methods
Industrial production of such complexes may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(RhCl(MeCN)2(PPP))(OTf)2 can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The complex can be reduced to lower oxidation states.
Substitution: Ligands such as acetonitrile and triphenylphosphine can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state rhodium complexes, while reduction may yield lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
(RhCl(MeCN)2(PPP))(OTf)2 is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology
Rhodium complexes have been studied for their potential biological activities, including anticancer properties. The specific biological applications of this compound would depend on its interaction with biological molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (RhCl(MeCN)2(PPP))(OTf)2 involves the coordination of the rhodium center with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved would depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(RhCl(PPh3)3): A well-known rhodium complex used in hydrogenation reactions.
(RhCl(CO)(PPh3)2): Another rhodium complex with carbon monoxide and triphenylphosphine ligands.
(RhCl(MeCN)2(PPh3)): Similar to (RhCl(MeCN)2(PPP))(OTf)2 but with different ligands.
Uniqueness
The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability compared to other rhodium complexes.
Eigenschaften
CAS-Nummer |
128137-79-1 |
|---|---|
Molekularformel |
C47H45ClF6N2O6P3RhS2 |
Molekulargewicht |
1143.3 g/mol |
IUPAC-Name |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate;chloride |
InChI |
InChI=1S/C41H39P3.2C2H3N.2CHF3O3S.ClH.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;2*1-2-3;2*2-1(3,4)8(5,6)7;;/h2-31H,32-34H2,1H3;2*1H3;2*(H,5,6,7);1H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
OJEHCRLRRRNMKM-UHFFFAOYSA-K |
Kanonische SMILES |
CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)
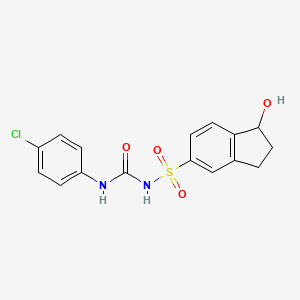
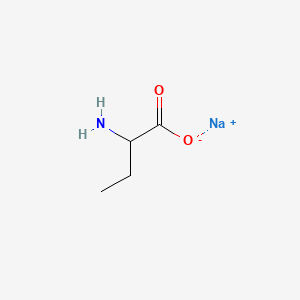
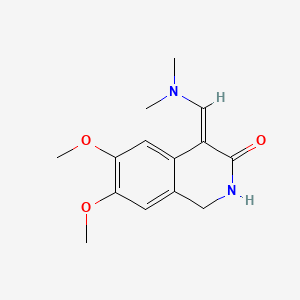
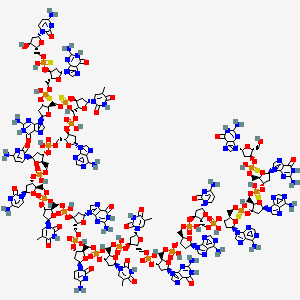
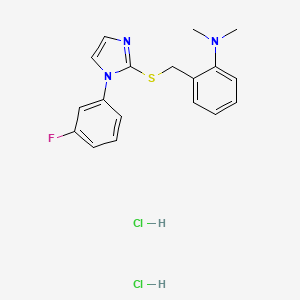
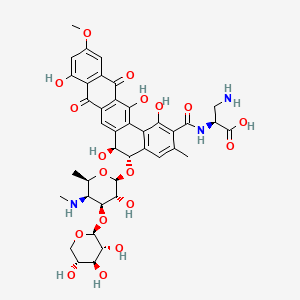
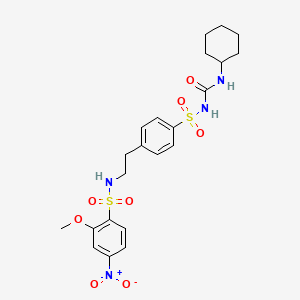
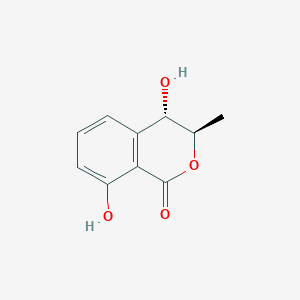

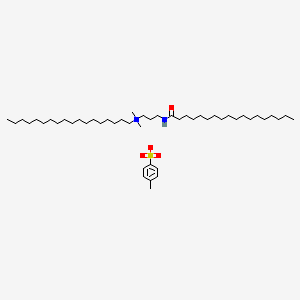

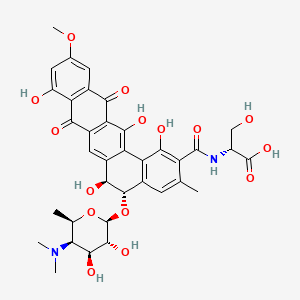
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
